molecular formula C37H40N4O5 B15193904 Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-methyl- CAS No. 152928-55-7

Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-methyl-

Cat. No.: B15193904
CAS No.: 152928-55-7
M. Wt: 620.7 g/mol
InChI Key: LTVYROXJAPCACF-WZJLIZBTSA-N
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Description

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-methyl-) is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-methyl-) typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the diazepine ring and the phenylmethyl groups. Common reagents used in these reactions include benzoyl chloride, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-methyl-) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carbonyl groups may produce diols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-methyl-) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide derivatives with different substituents on the benzene ring.
  • Diazepine-containing compounds with varying functional groups.
  • Compounds with similar molecular frameworks but different stereochemistry.

Uniqueness

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-methyl-) is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

This article provides a comprehensive overview of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-methyl-), highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and detailed studies are necessary to fully understand the potential of this compound in various fields.

Properties

CAS No.

152928-55-7

Molecular Formula

C37H40N4O5

Molecular Weight

620.7 g/mol

IUPAC Name

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-3-[[3-(methylcarbamoyl)phenyl]methyl]-2-oxo-1,3-diazepan-1-yl]methyl]-N-methylbenzamide

InChI

InChI=1S/C37H40N4O5/c1-38-35(44)29-17-9-15-27(19-29)23-40-31(21-25-11-5-3-6-12-25)33(42)34(43)32(22-26-13-7-4-8-14-26)41(37(40)46)24-28-16-10-18-30(20-28)36(45)39-2/h3-20,31-34,42-43H,21-24H2,1-2H3,(H,38,44)(H,39,45)/t31-,32-,33+,34+/m1/s1

InChI Key

LTVYROXJAPCACF-WZJLIZBTSA-N

Isomeric SMILES

CNC(=O)C1=CC=CC(=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC(=CC=C3)C(=O)NC)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)CN2C(C(C(C(N(C2=O)CC3=CC(=CC=C3)C(=O)NC)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

Origin of Product

United States

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